![molecular formula C17H26N4O5 B052596 2,4-Dihydroxyphenylacetylasparaginyl cadaverine CAS No. 112111-38-3](/img/structure/B52596.png)
2,4-Dihydroxyphenylacetylasparaginyl cadaverine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydroxyphenylacetylasparaginyl cadaverine (DHAPC) is a naturally occurring compound found in various plant and animal tissues. It is a derivative of the amino acid asparagine and the polyamine cadaverine. DHAPC has been found to have various biochemical and physiological effects, making it a subject of research in the scientific community.
Wirkmechanismus
2,4-Dihydroxyphenylacetylasparaginyl cadaverine exerts its effects through various mechanisms. It has been found to scavenge free radicals and inhibit oxidative stress, which can lead to cellular damage. 2,4-Dihydroxyphenylacetylasparaginyl cadaverine has also been found to inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects
2,4-Dihydroxyphenylacetylasparaginyl cadaverine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 2,4-Dihydroxyphenylacetylasparaginyl cadaverine has also been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines. Additionally, 2,4-Dihydroxyphenylacetylasparaginyl cadaverine has been found to protect against oxidative stress and DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Dihydroxyphenylacetylasparaginyl cadaverine has advantages and limitations for lab experiments. One advantage is that it is a naturally occurring compound, making it easier to obtain and study. However, 2,4-Dihydroxyphenylacetylasparaginyl cadaverine can be difficult to isolate and purify, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many possible future directions for research on 2,4-Dihydroxyphenylacetylasparaginyl cadaverine. One direction is to further investigate its potential as an anti-cancer agent. Another direction is to study its effects on other diseases, such as neurodegenerative diseases. Additionally, research could focus on developing more efficient synthesis methods for 2,4-Dihydroxyphenylacetylasparaginyl cadaverine.
Synthesemethoden
2,4-Dihydroxyphenylacetylasparaginyl cadaverine can be synthesized through the reaction of asparagine and cadaverine in the presence of a catalyst. The reaction results in the formation of a peptide bond between the two molecules, forming 2,4-Dihydroxyphenylacetylasparaginyl cadaverine.
Wissenschaftliche Forschungsanwendungen
2,4-Dihydroxyphenylacetylasparaginyl cadaverine has been found to have various applications in scientific research. It has been studied for its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. 2,4-Dihydroxyphenylacetylasparaginyl cadaverine has also been found to have potential as a biomarker for certain diseases.
Eigenschaften
CAS-Nummer |
112111-38-3 |
---|---|
Produktname |
2,4-Dihydroxyphenylacetylasparaginyl cadaverine |
Molekularformel |
C17H26N4O5 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
(2S)-N-(5-aminopentyl)-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide |
InChI |
InChI=1S/C17H26N4O5/c18-6-2-1-3-7-20-17(26)13(10-15(19)24)21-16(25)8-11-4-5-12(22)9-14(11)23/h4-5,9,13,22-23H,1-3,6-8,10,18H2,(H2,19,24)(H,20,26)(H,21,25)/t13-/m0/s1 |
InChI-Schlüssel |
XAMAJKAMABMMPO-ZDUSSCGKSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCN |
SMILES |
C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCN |
Kanonische SMILES |
C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCN |
Synonyme |
2,4-dihydroxyphenylacetylasparaginyl cadaverine DHPAAC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.